molecular formula C8H11ClN2O B1523588 2-(Aminomethyl)benzamide hydrochloride CAS No. 1187927-15-6

2-(Aminomethyl)benzamide hydrochloride

Cat. No. B1523588
CAS RN: 1187927-15-6
M. Wt: 186.64 g/mol
InChI Key: SMOLWQMCYOIZKS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . This compound has been used in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid .


Synthesis Analysis

The synthesis of benzamide compounds, including 2-(Aminomethyl)benzamide hydrochloride, often starts from benzoic acid or its derivatives and amine derivatives . A palladium-catalyzed carbonylative aminohomologation reaction has been reported for the direct aminomethylation of aryl halides .


Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)benzamide hydrochloride can be represented by the InChI code 1S/C8H10N2O.ClH/c9-5-6-3-1-2-4-7 (6)8 (10)11;/h1-4H,5,9H2, (H2,10,11);1H . The molecular weight of this compound is 186.64 g/mol .

Scientific Research Applications

Life Science Research

2-(Aminomethyl)benzamide hydrochloride: is utilized in life science research for its potential as a building block in the synthesis of more complex biochemical compounds. Its role in the development of new therapeutic agents, particularly those targeting neurological disorders, is of significant interest. The compound’s ability to interact with various biological pathways makes it a valuable tool for understanding cellular processes and disease mechanisms .

Material Science

In material science, 2-(Aminomethyl)benzamide hydrochloride serves as a precursor in the synthesis of novel polymers and nanomaterials. Its incorporation into polymer chains can alter physical properties such as thermal stability and mechanical strength, which is crucial for developing advanced materials for industrial applications .

Chemical Synthesis

This compound is pivotal in chemical synthesis, where it acts as an intermediate in the production of a wide range of benzamide derivatives. These derivatives are essential for synthesizing various pharmaceuticals, agrochemicals, and dyes. Its versatility in reactions contributes to the creation of compounds with diverse biological activities .

Chromatography

In chromatography, 2-(Aminomethyl)benzamide hydrochloride can be used to modify stationary phases or as a standard in analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and optimizing separation techniques, which is fundamental in analytical chemistry .

Analytical Science

The compound finds applications in analytical science, particularly in the development of new analytical reagents and protocols. It is used to study reaction mechanisms and kinetics, as well as in the quantification and qualification of biomolecules, playing a critical role in the advancement of analytical methodologies .

Drug Discovery

2-(Aminomethyl)benzamide hydrochloride: is a valuable entity in drug discovery. It is involved in the synthesis of lead compounds and the optimization of drug candidates. Its amenable structure allows for the exploration of pharmacophores, aiding in the discovery of new drugs with potential therapeutic benefits .

Industrial Use

Industrially, this compound is used in the synthesis of performance chemicals that find applications in various sectors, including the plastic, rubber, and paper industries. Its role in improving product quality and efficiency is well-recognized, making it a compound of choice for industrial chemists .

Agriculture

In agriculture, derivatives of 2-(Aminomethyl)benzamide hydrochloride are explored for their potential as novel pesticides and herbicides. The compound’s ability to be modified allows for the creation of targeted solutions to protect crops and increase yield, contributing to sustainable agricultural practices .

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-(aminomethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOLWQMCYOIZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187927-15-6
Record name Benzamide, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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